UMB-68 sodium
Description
UMB-68 sodium (Sodium 4-Hydroxy-4-methylpentanoate) is a synthetic compound with the molecular formula C₂₁H₂₂Cl₂N₄O₂ and a molecular weight of 433.333 g/mol . Notably, UMB-68 lacks GHB-like behavioral effects in vivo, suggesting unique receptor interaction mechanisms or metabolic stability . Its primary application lies in research settings, particularly for studying GHB receptor pharmacology without confounding GABA-mediated effects.
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;4-hydroxy-4-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3.Na/c1-6(2,9)4-3-5(7)8;/h9H,3-4H2,1-2H3,(H,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKDHFJDHVHVLY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
UMB 68 can be synthesized through the reaction of gamma-hydroxybutyric acid with sodium hydroxide. The reaction typically involves dissolving gamma-hydroxybutyric acid in water, followed by the addition of sodium hydroxide to form the sodium salt . The reaction is carried out at room temperature and the product is isolated by evaporation of the solvent.
Industrial Production Methods
Industrial production of UMB 68 follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize impurities and maximize the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
UMB 68 undergoes several types of chemical reactions, including:
Oxidation: UMB 68 can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of UMB 68 can lead to the formation of alcohols.
Substitution: UMB 68 can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Pharmacological Applications
UMB-68 sodium exhibits a wide range of pharmacological properties, making it a valuable compound in drug development. Its applications can be categorized into several therapeutic areas:
Anti-inflammatory Properties
This compound has been studied for its anti-inflammatory effects. Research indicates that derivatives of umbelliferone, including this compound, can inhibit pro-inflammatory cytokines and reduce inflammation in various models. For instance, a study demonstrated that this compound significantly decreased the release of nitric oxide and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .
Antioxidant Activity
The compound has also shown promising antioxidant properties. This compound can scavenge free radicals and enhance the body's antioxidant defenses, which is crucial in preventing oxidative stress-related diseases . The structure-activity relationship studies indicate that modifications to the umbelliferone skeleton can enhance its antioxidant capacity.
Neuroprotective Effects
Research has indicated that this compound may provide neuroprotective benefits. In animal models of neurodegenerative diseases, the compound demonstrated the ability to protect neuronal cells from apoptosis and promote neuronal survival under stress conditions . This suggests potential applications in treating conditions like Alzheimer's disease.
Biochemical Applications
This compound is not limited to therapeutic uses; it also finds applications in biochemical research:
Fluorescent Probes
The compound has been utilized as a fluorescent probe for detecting biologically important species. Its derivatives can be engineered to selectively bind to specific targets within cells, aiding in the visualization of cellular processes and disease states . This property is particularly useful in studying enzyme activity and cellular dynamics.
Metal Ion Detection
This compound derivatives have been developed as chemosensors for detecting metal ions such as aluminum (Al³⁺) and mercury (Hg²⁺) in biological systems. The high selectivity and sensitivity of these sensors make them valuable tools for environmental monitoring and biomedical applications .
Case Studies
Several case studies highlight the practical applications of this compound:
Mechanism of Action
UMB 68 exerts its effects by selectively binding to gamma-hydroxybutyric acid receptors. This binding inhibits the activity of these receptors, which are involved in various neurological processes. The compound does not interact significantly with gamma-aminobutyric acid type A or gamma-aminobutyric acid type B receptors, making it a specific tool for studying gamma-hydroxybutyric acid receptor functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Sulfathiazole Sodium
- Molecular Formula : C₉H₈N₃NaO₂S₂ .
- Molecular Weight : 277.29 g/mol .
- Function : A sulfonamide antibiotic used historically for bacterial infections.
- Contrast with UMB-68 Sodium: Structural Differences: Sulfathiazole sodium contains a sulfonamide core and a thiazole ring, unlike UMB-68’s hydroxy-pentanoate backbone . Mechanism: Targets bacterial dihydropteroate synthase, whereas UMB-68 modulates central nervous system receptors . Applications: Therapeutic vs. research-specific .
Sodium Phosphate (Monobasic, Dihydrate)
- Molecular Formula : NaH₂PO₄·2H₂O .
- Molecular Weight : 156.01 g/mol .
- Function : Buffering agent in pharmaceuticals and industrial processes.
- Contrast with this compound: Structural Differences: Inorganic phosphate salt vs. organic hydroxy acid derivative . Reactivity: Sodium phosphate participates in pH regulation, while UMB-68 engages in receptor binding . Uses: Broad industrial utility vs. specialized neuropharmacological research .
Data Table: Key Properties of this compound and Comparators
Research Findings and Functional Insights
- Sulfathiazole Sodium : Its decline in clinical use (due to resistance and toxicity) contrasts with UMB-68’s niche research role, highlighting divergent evolutionary paths for sodium salts in medicine .
- Sodium Phosphate : While industrially ubiquitous, its lack of receptor-targeting activity underscores UMB-68’s specialized design for CNS studies .
Biological Activity
UMB-68 sodium, a compound derived from gamma-hydroxybutyric acid (GHB), has garnered attention in the field of neuroscience and pharmacology due to its potential therapeutic applications. This article delves into the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.
Overview of this compound
This compound is synthesized through the reaction of gamma-hydroxybutyric acid with sodium hydroxide. This process yields the sodium salt form, which is used primarily for research purposes. The compound is noted for its selective affinity towards GHB receptors, which are implicated in various central nervous system functions.
This compound primarily acts as a GHB receptor ligand. Unlike other compounds that may interact with multiple neurotransmitter systems, this compound does not exhibit significant affinity for GABAB receptors and cannot be metabolized into GABA-active compounds . This specificity suggests that this compound may have a unique profile in modulating neurological activity without the broader effects associated with GABAergic drugs.
Biological Activity and Research Findings
Research has highlighted several key aspects of this compound's biological activity:
- Neuroscience Applications : this compound has been utilized in studies examining its effects on GHB receptors in the central nervous system. Its role in modulating neurotransmitter release and neuronal excitability is under investigation, particularly concerning conditions such as epilepsy and sleep disorders.
- Pharmacological Investigations : Studies have explored this compound's potential therapeutic effects on various neurological disorders. Its ability to enhance synaptic plasticity may offer insights into treatment strategies for cognitive impairments and mood disorders .
-
Clinical Case Studies :
- A notable case involved the use of this compound in managing symptoms associated with drug-induced hyponatremia, where it was shown to influence serum sodium levels positively .
- Another study assessed its effects on exercise-associated hyponatremia, demonstrating that this compound could help maintain plasma sodium levels during intense physical activity .
Table 1: Summary of Biological Activity Studies on this compound
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing and characterizing UMB-68 sodium in laboratory settings?
- Methodological Answer : Synthesis should follow peer-reviewed protocols, such as controlled reaction conditions (e.g., inert atmosphere, temperature gradients) to minimize side products. Characterization requires multi-modal analysis, including nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight validation. Reproducibility hinges on documenting solvent purity, stoichiometric ratios, and reaction kinetics .
Q. How can researchers ensure safe handling and storage of this compound in laboratory environments?
- Methodological Answer : this compound, as a reactive sodium derivative, requires strict adherence to safety protocols. Use inert atmospheres (argon/nitrogen) during handling, store in moisture-free containers, and avoid contact with water or alcohols. Emergency procedures should include neutralizing spills with dry sand or specialized absorbents. Regular safety audits and staff training on Material Safety Data Sheets (MSDS) are critical .
Q. What are the best practices for designing initial dose-response studies with this compound in cellular or biochemical assays?
- Methodological Answer : Start with a broad concentration range (e.g., 1 nM–100 µM) to identify effective and toxic thresholds. Use positive/negative controls (e.g., known sodium channel modulators) and triplicate measurements to account for variability. Normalize data to baseline activity and apply statistical tests (e.g., ANOVA) to validate dose-dependent effects .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported pharmacological effects of this compound across different studies?
- Methodological Answer : Analyze methodological variables such as:
- Batch-to-batch variability : Quantify purity, salt content, and solubility differences using HPLC and Karl Fischer titration .
- Experimental conditions : Compare buffer composition (e.g., pH, ionic strength), cell lines, or animal models used in conflicting studies.
- Statistical power : Assess sample sizes and effect sizes to identify underpowered studies. Conduct meta-analyses to reconcile discrepancies .
Q. What strategies can improve reproducibility in this compound studies, particularly in multi-center collaborations?
- Methodological Answer : Standardize protocols via shared SOPs, including:
- Synthesis : Detailed reaction parameters (e.g., temperature, catalyst load).
- QC metrics : Mandate ≥95% purity (HPLC), validated via third-party labs.
- Data reporting : Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for metadata and raw data archiving .
Q. How can mechanistic studies elucidate this compound’s interaction with non-canonical targets (e.g., non-neuronal sodium channels)?
- Methodological Answer : Combine orthogonal approaches:
- Computational modeling : Molecular docking to predict binding affinities.
- Genetic knockout models : CRISPR/Cas9-edited cell lines to isolate target-specific effects.
- Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics .
Q. What advanced statistical methods are suitable for analyzing time-dependent effects of this compound in longitudinal studies?
- Methodological Answer : Employ mixed-effects models to account for inter-individual variability and repeated measures. Use survival analysis (e.g., Kaplan-Meier curves) for toxicity endpoints. Validate assumptions with residual plots and sensitivity analyses .
Methodological Considerations for Data Interpretation
Q. How should researchers integrate this compound findings with prior literature on structurally related sodium compounds?
- Methodological Answer : Conduct systematic reviews using academic databases (e.g., PubMed, SciFinder) to identify conserved structure-activity relationships (SAR). Use cheminformatics tools (e.g., Tanimoto similarity scores) to compare this compound with analogs. Highlight divergent outcomes in discussion sections to propose novel mechanisms .
Q. What validation steps are critical when extrapolating this compound results from in vitro to in vivo models?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
